![molecular formula C20H20ClN3O2 B2630671 N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-23-2](/img/structure/B2630671.png)
N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the class of quinazoline derivatives. Quinazoline compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications. This particular compound features a quinazoline core fused with a pyridine ring, and it is substituted with a 3-chlorophenyl group, a methyl group, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is fused to the quinazoline core through a series of condensation reactions involving appropriate aldehydes or ketones.
Substitution Reactions: The 3-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 3-chlorobenzoyl chloride and a suitable base.
Final Functionalization: The methyl and carboxamide groups are introduced through alkylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties
Preliminary studies indicate that N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide exhibits significant antitumor activity. The compound has been shown to interact with biological targets such as enzymes and receptors involved in cancer progression. In vitro cytotoxicity assays against various cancer cell lines (e.g., A549, NCI-H460) have demonstrated its potential as an anticancer agent .
Antimicrobial Activity
Recent research has indicated that derivatives of pyridoquinazoline compounds have antimicrobial properties. This suggests that this compound may also be explored for its potential use against bacterial and fungal infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its structural similarities to known anti-inflammatory agents suggest that it may inhibit pro-inflammatory cytokines and mediators involved in chronic inflammatory conditions .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds within the pyridoquinazoline class:
Study Reference | Focus Area | Findings |
---|---|---|
Tilley et al., 1987 | Anticancer Activity | Identified cytotoxic effects on lung cancer cell lines. |
Mikhalev et al., 1995 | Antimicrobial Properties | Demonstrated effectiveness against various pathogens. |
Gálvez et al., 2018 | Anti-inflammatory Activity | Showed inhibition of inflammatory mediators in vitro. |
These findings support the hypothesis that this compound could hold significant therapeutic potential across multiple domains.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer therapy, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound, known for its broad range of biological activities.
Erlotinib: A quinazoline derivative used as an anti-cancer drug targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another anti-cancer quinazoline derivative targeting EGFR.
Uniqueness
N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is unique due to its specific substitutions, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its combination of a 3-chlorophenyl group, a methyl group, and a carboxamide group provides a unique profile that can be exploited for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biologische Aktivität
N-(3-chlorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a complex heterocyclic compound with notable potential in medicinal chemistry. With the molecular formula C20H20ClN3O2 and a molecular weight of 373.84 g/mol, this compound features a pyridoquinazoline core that is fused with a carboxamide group and a chlorophenyl substituent. The presence of the 3-chloro group on the phenyl ring enhances its chemical reactivity and biological activity, making it an interesting candidate for further research in pharmacology and medicinal applications.
Antitumor Properties
Preliminary studies have indicated that this compound exhibits significant antitumor activity. This compound appears to interact with various biological targets such as enzymes and receptors involved in cancer cell proliferation. The chlorophenyl group is known to enhance lipophilicity, which may improve cellular uptake and bioavailability, thereby contributing to its efficacy as an antitumor agent.
Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic efficacy. Interaction studies typically focus on:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth.
- Receptor Modulation : It could act as a modulator for certain receptors involved in cell signaling pathways related to cancer.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing these comparisons:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-6-methylpyrido[2,1-b]quinazoline | Contains a 4-chloro substituent | Potential antitumor activity |
N-(3-fluorophenyl)-7-methylpyrido[2,1-b]quinazoline | Features a fluorine atom instead | Antimicrobial properties |
N-(2-chlorophenyl)-8-methylpyrido[2,1-b]quinazoline | Different position of chlorine substitution | Neuroprotective effects |
This compound stands out due to its unique combination of structural features that may confer distinct biological activities not observed in these similar compounds.
Future Directions
Future research should focus on:
- In Vivo Studies : To validate the preliminary findings from in vitro studies.
- Structural Modifications : To enhance efficacy and reduce toxicity.
- Mechanistic Studies : To elucidate the pathways through which the compound exerts its biological effects.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-23-17-11-13(19(25)22-15-6-4-5-14(21)12-15)8-9-16(17)20(26)24-10-3-2-7-18(23)24/h4-6,8-9,11-12,18H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWSIOAZUWEPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.